molecular formula C20H22N2O3 B2412627 Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034365-42-7

Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2412627
CAS No.: 2034365-42-7
M. Wt: 338.407
InChI Key: HBDUTDJVDPABDT-UHFFFAOYSA-N
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Description

Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an isochroman ring, a pyridinyl group, and a piperidinyl moiety

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-1-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-20(19-18-4-2-1-3-15(18)9-14-24-19)22-12-7-17(8-13-22)25-16-5-10-21-11-6-16/h1-6,10-11,17,19H,7-9,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDUTDJVDPABDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3C4=CC=CC=C4CCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Isochroman Ring: The isochroman ring can be synthesized through the cyclization of a suitable precursor, such as a phenylpropanoic acid derivative, under acidic conditions.

    Introduction of Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with an appropriate leaving group on the isochroman ring.

    Formation of Piperidinyl Moiety: The piperidinyl moiety can be synthesized through the reaction of a piperidine derivative with a suitable electrophile, such as an acyl chloride or anhydride.

    Coupling Reactions: The final step involves coupling the isochroman, pyridinyl, and piperidinyl intermediates to form the desired compound. This can be achieved through various coupling reactions, such as amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, process intensification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a distinctive arrangement of functional groups that contribute to its biological activity. The synthesis typically involves several key steps:

  • Formation of Isochroman Ring : This is achieved through cyclization of a suitable precursor under acidic conditions.
  • Introduction of Pyridinyl Group : Nucleophilic substitution reactions allow the incorporation of a pyridine derivative.
  • Formation of Piperidinyl Moiety : This involves reacting a piperidine derivative with an electrophile like an acyl chloride.
  • Coupling Reactions : The final step combines the isochroman, pyridinyl, and piperidinyl intermediates through amide bond formation using coupling reagents such as EDCI or DCC.

These synthetic routes highlight the compound's structural complexity and its potential for modification in drug development.

Chemistry

Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone serves as a valuable building block in organic synthesis. It can be used to create more complex molecules and as a reagent in various chemical reactions.

Biology

The compound has demonstrated potential as a bioactive molecule with applications in drug discovery. Its interactions with biological targets suggest it could modulate enzyme activity and receptor functions.

Medicine

Research indicates that this compound may have therapeutic applications, particularly as an antimalarial agent. Preliminary studies show efficacy against malaria parasites, indicating its potential role in developing new treatments for infectious diseases.

Industry

In industrial applications, this compound can be utilized to develop new materials and act as a catalyst in various chemical processes.

This compound exhibits several notable biological activities:

  • Antimalarial Potential : Initial studies suggest that it has efficacy against malaria, making it a candidate for further drug development.
  • Cytotoxic Effects : Similar compounds have shown the ability to inhibit cancer cell proliferation, indicating potential applications in oncology.
  • Vasodilation and Antihypertensive Activity : Related isochroman derivatives have demonstrated vasodilatory effects, relevant for hypertension treatment.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Anticancer Activity : Research indicates that derivatives similar to this compound inhibit Na+/K(+)-ATPase in cancer cells, leading to reduced cell proliferation.
  • Antihypertensive Effects : Studies on isochroman derivatives show significant reductions in blood pressure in animal models, showcasing their therapeutic potential for managing hypertension.
  • Enzyme Inhibition : Investigations into piperidine derivatives reveal strong inhibitory effects on acetylcholinesterase and urease, suggesting applicability in treating neurodegenerative diseases and infections.

These findings underscore the compound's versatility and potential across various therapeutic areas.

Mechanism of Action

The mechanism of action of Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the isochroman, pyridinyl, and piperidinyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features an isochroman core linked to a pyridinyl and piperidinyl moiety, which may enhance its pharmacological properties. The synthesis typically involves:

  • Formation of Isochroman Ring : Cyclization of a phenylpropanoic acid derivative under acidic conditions.
  • Pyridinyl Group Introduction : Nucleophilic substitution where a pyridine derivative reacts with the isochroman ring.
  • Piperidinyl Moiety Formation : Reaction of a piperidine derivative with an acyl chloride or anhydride.

These steps highlight the compound's structural complexity and potential for modification in drug development.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets, potentially inhibiting pathways associated with various diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimalarial Potential : Preliminary studies suggest efficacy against malaria, indicating its role in drug discovery for infectious diseases.
  • Cytotoxic Effects : Similar compounds have shown cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
  • Vasodilation and Antihypertensive Activity : Related isochroman derivatives have demonstrated vasodilatory effects and α1-adrenergic receptor antagonism, which may be relevant for hypertension treatment .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
PiperinePiperidine coreAntimicrobial, anticancer
Isochroman-4-oneIsochroman structureAntihypertensive
NicotinamidePyridine coreCNS activity

This table illustrates how this compound compares structurally and functionally with other bioactive compounds .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Anticancer Activity : A study showed that derivatives similar to this compound inhibited Na+/K(+)-ATPase in cancer cells, leading to reduced cell proliferation .
  • Antihypertensive Effects : Compounds derived from isochroman structures demonstrated significant reductions in blood pressure in animal models, showcasing their therapeutic potential for hypertension management .
  • Enzyme Inhibition : Research on piperidine derivatives indicated strong inhibitory effects on acetylcholinesterase and urease, suggesting applicability in treating neurodegenerative diseases and infections .

Q & A

Q. What are the established synthetic routes for Isochroman-1-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves coupling isochroman-1-carboxylic acid derivatives with 4-(pyridin-4-yloxy)piperidine. For example, analogous piperidine methanones are synthesized via nucleophilic substitution under inert atmospheres using bases like NaOH in dichloromethane, followed by purification via column chromatography . Optimization strategies include:
  • Design of Experiments (DoE) : Systematically varying temperature, solvent polarity, and stoichiometry to identify optimal conditions.
  • Computational Pre-screening : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • Catalyst Selection : Transition metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in heterocyclic systems .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Structural Elucidation : 1H/13C NMR resolves stereochemistry and confirms the methanone linkage. 2D NMR (e.g., COSY, HSQC) distinguishes overlapping signals in the piperidine and pyridine moieties .
  • Purity Assessment : HPLC (≥95% purity) with UV detection at 254 nm, cross-validated by GC-MS to detect volatile impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected ~352.4 g/mol) and fragments to validate the backbone .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, goggles, and lab coats mandatory; fume hoods for weighing and reactions .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Stability Testing : Conduct under varying pH (1–14) and temperatures (4–60°C) to identify decomposition triggers .

Advanced Research Questions

Q. How can computational modeling guide the design of novel derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites for derivatization .
  • Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina; prioritize derivatives with ΔG < -8 kcal/mol .
  • ADMET Prediction : Tools like SwissADME assess drug-likeness (e.g., Lipinski’s Rule of Five) early in design .

Q. What mechanistic insights can be gained from studying the reactivity of the pyridin-4-yloxy and isochroman-1-yl groups?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Use deuterated pyridinyl groups to probe rate-determining steps in hydrolysis .
  • Hammett Analysis : Quantify electronic effects of substituents on reaction rates (σ values correlate with pyridinyl electron-withdrawing capacity) .
  • Competition Experiments : Compare reactivity of isochroman-1-yl vs. benzopyran analogs under acidic conditions to assess ring stability .

Q. How should researchers address contradictory data in synthesis yields or bioactivity results?

  • Methodological Answer :
  • Root-Cause Analysis : Replicate experiments with controlled humidity/O2 levels to identify environmental variables .
  • Meta-Analysis : Aggregate data from multiple labs (e.g., Open Science Framework) to distinguish outliers .
  • Orthogonal Validation : Confirm bioactivity using both cell-based (e.g., MTT assay) and enzymatic (e.g., SPR) methods .

Q. What methodologies are recommended for preclinical pharmacological evaluation?

  • Methodological Answer :
  • In Vitro Screening :
  • CYP450 Inhibition : Human liver microsomes assess metabolic stability .
  • Blood-Brain Barrier (BBB) Penetration : PAMPA-BBB model predicts CNS activity .
  • In Vivo Profiling :
  • Pharmacokinetics : Measure AUC and Cmax in rodent plasma via LC-MS/MS .
  • Dose-Response : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 .

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